ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate
Description
Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate is a coumarin-based ester derivative characterized by a 3-phenyl substituent on the chromen-2-one core and an ethyl acetate group at the 7-position. Its molecular formula is C₁₉H₁₆O₅, with a molecular weight of 324.33 g/mol. The compound exhibits planar geometry due to conjugation across the coumarin ring, as confirmed by X-ray crystallography studies . It is synthesized via nucleophilic substitution reactions, often involving ethyl chloroacetate and a 7-hydroxycoumarin precursor under basic conditions, yielding up to 82% purity . Its structural features make it a candidate for biological activity studies, particularly in antimicrobial and anti-inflammatory research .
Properties
IUPAC Name |
ethyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-2-22-18(20)12-23-15-9-8-14-10-16(13-6-4-3-5-7-13)19(21)24-17(14)11-15/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGSXSWYUUGZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be employed to make the process more sustainable.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the chromen-2-one core to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted derivatives with various functional groups replacing the ethoxy group.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and photostability.
Mechanism of Action
Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate can be compared with other similar compounds, such as:
Coumarin Derivatives: Compounds like 7-hydroxycoumarin and 4-methylcoumarin share a similar core structure but differ in their functional groups and biological activities.
Chalcone Derivatives: These compounds have a similar aromatic structure but differ in their reactivity and applications.
Uniqueness: The unique combination of the chromen-2-one core with the ethoxyacetate group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their differences:
| Compound Name | Substituents | Molecular Formula | Key Features | Reference |
|---|---|---|---|---|
| Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate | - 3-phenyl - 7-ethoxyacetate |
C₁₉H₁₆O₅ | Planar structure with weak C–H⋯O hydrogen bonds in crystal packing | |
| 2-Oxo-3-phenyl-2H-chromen-7-yl acetate | - 3-phenyl - 7-acetate |
C₁₇H₁₂O₄ | Reduced steric bulk compared to ethyl ester; higher polarity | |
| Benzyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate | - 2-methyl - 3-phenoxy - 7-benzyloxyacetate |
C₂₆H₂₂O₇ | Enhanced lipophilicity due to benzyl group; potential for improved bioavailability | |
| (2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid | - 4-phenyl - 7-phenylacetate |
C₂₃H₁₆O₅ | Diaryl substitution introduces steric hindrance; altered electronic properties | |
| Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate | - 4-methyl - 7-ethoxyacetate |
C₁₄H₁₄O₅ | Methyl group at C4 reduces π-conjugation compared to phenyl substituents |
Key Observations :
- Substituent Position : The 3-phenyl group in the target compound enhances π-π stacking interactions, critical for binding to biological targets, whereas 4-phenyl or 4-methyl analogs exhibit reduced conjugation .
- Ester Group : Ethyl esters (e.g., target compound) offer moderate lipophilicity, while benzyl esters (e.g., ) increase membrane permeability but may reduce solubility. Acetate derivatives (e.g., ) are more polar, favoring aqueous environments.
Crystallographic and Physicochemical Properties
- Planarity : The target compound and its 6-methoxy analog () adopt planar conformations, stabilizing crystal packing via C–H⋯O interactions. In contrast, 4-substituted derivatives show distorted geometries .
- Solubility : Ethyl esters (logP ~2.5) are more soluble in organic solvents than acetates (logP ~1.8) but less than benzyl esters (logP ~3.2) .
Biological Activity
Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate, a member of the chromen-2-one derivatives, has garnered attention for its potential biological activities. This compound is characterized by a chromenone core structure, which is known for various pharmacological properties. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a complex structure that includes a benzene ring fused to a pyrone ring. This structural configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H12O5 |
| IUPAC Name | Ethyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrate its effectiveness against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells (MCF-7). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Efficacy
A study published in Molecules reported that the compound exhibited an IC50 value of approximately against HCT-15 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Antioxidant Activity
The compound also demonstrates antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. These effects are vital for protecting cells from oxidative stress-related damage.
The antioxidant activity is believed to stem from the phenolic hydroxyl groups within the chromenone structure, which can donate hydrogen atoms to free radicals, thus neutralizing them .
Antimicrobial Activity
This compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound's efficacy is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.
Table 2: Antimicrobial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : It triggers apoptotic pathways in tumor cells, leading to programmed cell death.
- Radical Scavenging : The antioxidant properties help mitigate oxidative stress by neutralizing free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
